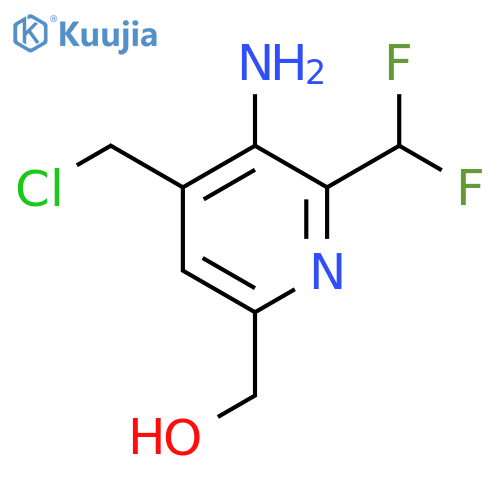Cas no 1806817-96-8 (3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol)

1806817-96-8 structure
商品名:3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol
CAS番号:1806817-96-8
MF:C8H9ClF2N2O
メガワット:222.619667768478
CID:4857797
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol
-
- インチ: 1S/C8H9ClF2N2O/c9-2-4-1-5(3-14)13-7(6(4)12)8(10)11/h1,8,14H,2-3,12H2
- InChIKey: FHMCORXQVDCPHZ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(CO)N=C(C(F)F)C=1N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 59.1
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063994-1g |
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol |
1806817-96-8 | 97% | 1g |
$1,579.40 | 2022-03-31 |
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
1806817-96-8 (3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
